molecular formula C21H21ClN2O4S B11213669 ethyl 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11213669
M. Wt: 432.9 g/mol
InChI Key: XIZSIOITPNKEDU-UHFFFAOYSA-N
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Description

  • Ethyl 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound.
  • Its structure contains an indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
  • The compound’s aromatic nature arises from the 10 π-electrons in its benzenoid ring.
  • Physically, it appears as a crystalline, colorless substance with a specific odor.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • given its complexity, it likely involves multiple steps and functional group transformations.
    • Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions due to its functional groups.
    • Potential reactions include oxidation, reduction, substitution, and cyclization.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products could include derivatives with altered substituents or stereochemistry.
  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its pharmacological properties.

      Medicine: It might serve as a lead compound for drug development, targeting specific diseases.

      Industry: Applications could range from materials science to agrochemicals.

  • Mechanism of Action

    • Understanding the compound’s mechanism requires further research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
    • Experimental studies would be necessary to elucidate its mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs of this compound.
    • its uniqueness lies in its intricate structure, combining indole, benzoxadiazocine, and thioxo moieties.

    Properties

    Molecular Formula

    C21H21ClN2O4S

    Molecular Weight

    432.9 g/mol

    IUPAC Name

    ethyl 10-(4-chlorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

    InChI

    InChI=1S/C21H21ClN2O4S/c1-4-27-19(25)16-17-14-6-5-7-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-10-8-12(22)9-11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29)

    InChI Key

    XIZSIOITPNKEDU-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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